
(S)-2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-(1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthoquinon-2-yl-L-tryptophan, commonly referred to as NQTrp, is a hybrid molecule that combines the structural features of quinone and tryptophan moieties. This compound has garnered significant attention due to its potent inhibitory effects on amyloid aggregation, making it a promising candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
The synthesis of 1,4-naphthoquinon-2-yl-L-tryptophan involves the coupling of naphthoquinone and L-tryptophan. The reaction typically requires specific conditions to ensure the successful formation of the hybrid molecule. The synthetic route involves the following steps :
Starting Materials: Naphthoquinone and L-tryptophan.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions.
Coupling Reaction: The naphthoquinone moiety is coupled with the L-tryptophan through a series of chemical reactions, including nucleophilic substitution and condensation reactions.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
1,4-Naphthoquinon-2-yl-L-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some of the common reactions and conditions are:
Oxidation: The quinone moiety can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of different oxidation states.
Reduction: The compound can be reduced using reducing agents, resulting in the formation of hydroquinone derivatives.
Substitution: The naphthoquinone moiety can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Applications De Recherche Scientifique
1,4-Naphthoquinon-2-yl-L-tryptophan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: The compound is used as a model molecule for studying the interactions between quinone and tryptophan moieties, providing insights into the design of hybrid molecules with specific properties.
Biology: NQTrp is employed in biological studies to investigate its effects on amyloid aggregation and its potential as an inhibitor of protein misfolding diseases.
Medicine: The compound has shown promise as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, by inhibiting amyloid aggregation and reducing neurotoxicity.
Industry: NQTrp is used in the development of novel materials and compounds with specific properties, such as antioxidant and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,4-naphthoquinon-2-yl-L-tryptophan involves its interaction with amyloidogenic proteins and peptides . The compound exerts its effects through the following mechanisms:
Hydrogen Bonding: NQTrp forms hydrogen bonds with key residues in the amyloidogenic proteins, stabilizing their structure and preventing aggregation.
Hydrophobic Interactions: The compound engages in hydrophobic interactions, such as π-π stacking, with aromatic residues in the proteins, further inhibiting aggregation.
Disassembly of Aggregates: NQTrp can disassemble pre-formed amyloid fibrils, reducing the overall amyloid load and mitigating neurotoxicity.
Comparaison Avec Des Composés Similaires
1,4-Naphthoquinon-2-yl-L-tryptophan is unique in its combination of quinone and tryptophan moieties, which confer specific properties and interactions . Similar compounds include:
Benzoquinones: These compounds exhibit similar quinone moieties but lack the tryptophan component, resulting in different biological activities.
Anthraquinones: These compounds have a similar quinone structure but differ in their overall molecular framework and interactions.
Phenanthraquinones: These compounds share the quinone moiety but have distinct structural features and biological properties.
Propriétés
Formule moléculaire |
C21H16N2O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-[(1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H16N2O4/c24-19-10-17(20(25)15-7-2-1-6-14(15)19)23-18(21(26)27)9-12-11-22-16-8-4-3-5-13(12)16/h1-8,10-11,18,22-23H,9H2,(H,26,27) |
Clé InChI |
DZZUYZXINNHEGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


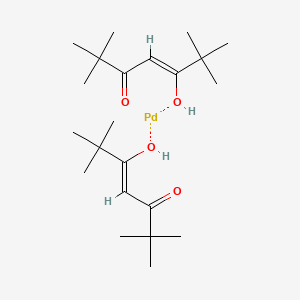
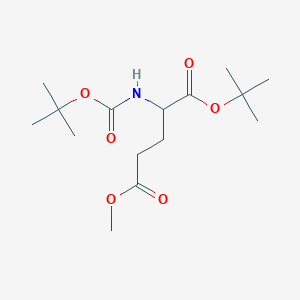
![Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B13394033.png)
![tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate](/img/structure/B13394045.png)
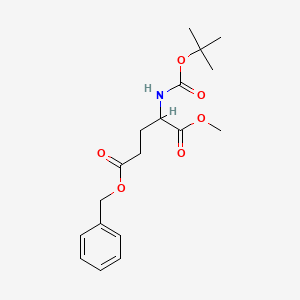
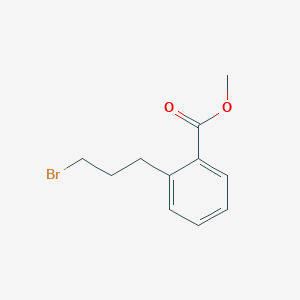
![(S)-2-[2-[2-[6-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)hexanamido]acetamido]acetamido]-3-phenylpropanoic Acid](/img/structure/B13394072.png)
![(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13394076.png)
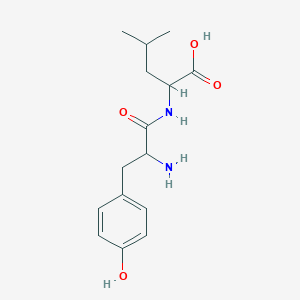
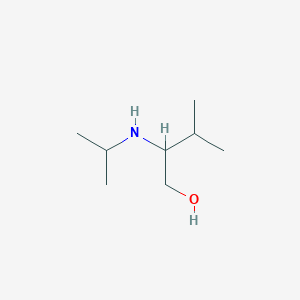
![[13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] 2-methylbut-2-enoate](/img/structure/B13394083.png)

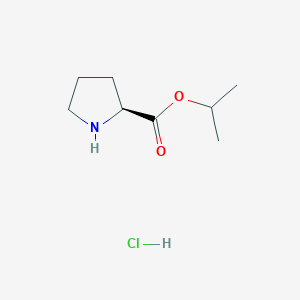
![4-[(3-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13394100.png)
